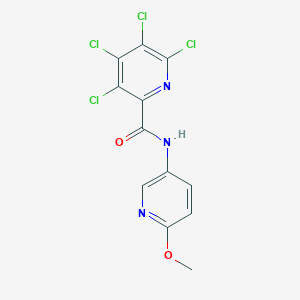
3,4,5,6-tetrachloro-N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-tetrachloro-N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as TPCA-1 and is a potent inhibitor of the transcription factor NF-κB. TPCA-1 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Mécanisme D'action
The mechanism of action of TPCA-1 involves the inhibition of the kinase activity of the IKK complex, which is responsible for the activation of NF-κB. TPCA-1 binds to the ATP-binding site of the IKK complex, preventing the phosphorylation of IκBα and subsequent activation of NF-κB.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of NF-κB activation, TPCA-1 has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. TPCA-1 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPCA-1 is its potency and specificity for the inhibition of NF-κB activation. TPCA-1 has been shown to be more potent than other NF-κB inhibitors, such as Bay 11-7082 and BMS-345541. However, one limitation of TPCA-1 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of TPCA-1 in scientific research. One area of interest is the role of NF-κB in the development and progression of cancer. TPCA-1 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer. Another area of interest is the use of TPCA-1 in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. TPCA-1 has been shown to have anti-inflammatory effects in animal models, making it a potential therapeutic agent for these diseases. Finally, the development of more potent and soluble analogs of TPCA-1 may further enhance its usefulness as a tool for studying NF-κB signaling.
Méthodes De Synthèse
The synthesis of TPCA-1 is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-bromo-5-chloro-2-methoxypyridine with 2,6-dichloronicotinic acid to form 3-bromo-5-chloro-2-(2,6-dichloropyridin-4-yl)pyridine. This compound is then reacted with methylamine to form 3-bromo-5-chloro-2-(2,6-dichloropyridin-4-yl)pyridin-3-amine. The final step involves the reaction of this compound with 6-methoxypyridin-3-amine and triethylamine to form TPCA-1.
Applications De Recherche Scientifique
TPCA-1 is widely used in scientific research for its ability to inhibit the transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. TPCA-1 has been shown to inhibit the activation of NF-κB in a dose-dependent manner, making it a valuable tool for studying the role of NF-κB in various cellular processes.
Propriétés
IUPAC Name |
3,4,5,6-tetrachloro-N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl4N3O2/c1-21-6-3-2-5(4-17-6)18-12(20)10-8(14)7(13)9(15)11(16)19-10/h2-4H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLIFRQGSOMMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)
![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)

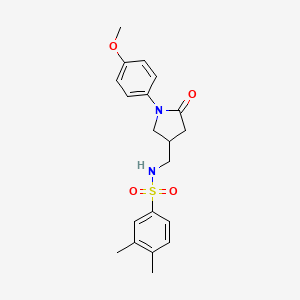
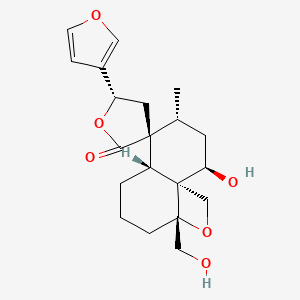
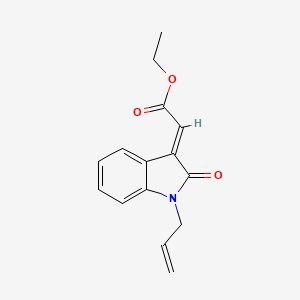
![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2534029.png)
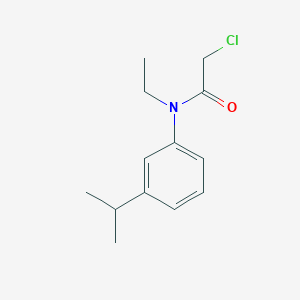

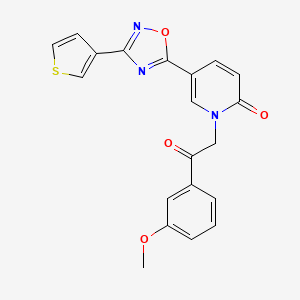
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B2534037.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2534038.png)